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Compound of Interest

Compound Name: Zoely

Cat. No.: B1243247 Get Quote

This technical support center provides troubleshooting guidance and frequently asked

questions for researchers, scientists, and drug development professionals addressing weight

gain as an adverse event in studies involving the combined oral contraceptive containing

nomegestrol acetate (NOMAC) and 17β-estradiol (E2).

Troubleshooting Guides
Issue: Higher than expected incidence of weight gain
reported in the NOMAC/E2 study arm.
1. Initial Assessment and Data Stratification:

Verify Data Accuracy: Ensure data entry and reporting are accurate. Cross-reference source

documents for reported adverse events of "weight gain" or "weight increased."

Quantitative vs. Subjective Reports: Differentiate between subjectively reported feelings of

weight gain and objectively measured changes in body weight. Analyze both datasets

separately.

Baseline Demographics: Analyze the baseline characteristics of the study population,

including age and Body Mass Index (BMI), as these can influence the likelihood of weight

changes.

2. Comparative Analysis:
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Review Comparator Arm Data: Compare the incidence and magnitude of weight gain in the

NOMAC/E2 arm against the active comparator arm (e.g., drospirenone/ethinylestradiol

[DRSP/EE] or levonorgestrel/ethinylestradiol [LNG/EE]). Published data indicates that while

weight gain is reported, the mean increase is often modest.

Statistical Significance: Determine if the difference in weight gain between the study arms is

statistically significant. For instance, in two large clinical trials, the mean weight increase in

the NOMAC/E2 group was approximately 1 kg over 13 cycles, which was statistically

significantly higher than the increase of 0.2 kg to 0.35 kg observed in the DRSP/EE group[1].

3. Experimental Protocol Review:

Standardization of Weight Measurement: Confirm that a standardized protocol for weight

measurement was implemented across all study sites and for all participants at each visit.

This should include details on the type of scale used, time of day for measurement, and the

participant's state (e.g., with or without shoes, fasting/non-fasting).

Adverse Event Questioning: Evaluate the methodology used to elicit adverse event

information. Open-ended questions are less likely to introduce reporting bias than a checklist

that specifically includes "weight gain."

4. Potential Mechanistic Exploration (for non-clinical studies):

Hormonal Profile Assessment: If feasible within the study protocol, assess for any

unexpected hormonal changes in participants experiencing significant weight gain.

Preclinical studies indicate that nomegestrol acetate has a high affinity for the progesterone

receptor and moderate anti-androgenic activity, with no significant glucocorticoid or

mineralocorticoid activity[2]. This suggests that direct glucocorticoid-mediated weight gain is

an unlikely pathway.

Frequently Asked Questions (FAQs)
Q1: What is the reported incidence of weight gain associated with NOMAC/E2 in clinical trials?

A1: In two large, randomized controlled trials comparing NOMAC/E2 to DRSP/EE, weight gain

as an adverse event was reported more frequently in the NOMAC/E2 group. Specifically, in one

study, 9.5% of women in the NOMAC/E2 group reported weight gain compared to 5.2% in the
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DRSP/EE group[3]. Another study reported that 7.9% of women in the NOMAC/E2 group

complained of increased weight compared to 6.1% in the DRSP/EE group.

Q2: What is the average weight change observed in participants taking NOMAC/E2?

A2: Data from two major clinical trials indicate a mean weight increase of approximately 1 kg

over 13 cycles in women taking NOMAC/E2. This was statistically significantly higher than the

mean weight gain of 0.2 kg to 0.35 kg observed in the comparator group using DRSP/EE[1].

Q3: Is there a standardized protocol for assessing weight gain in NOMAC/E2 clinical trials?

A3: While specific, detailed public protocols for weight measurement in the pivotal NOMAC/E2

trials are not extensively described in the available literature, standard clinical trial practice

involves recording body weight at baseline and at subsequent study visits. Adverse events,

including participant-reported weight gain, are also systematically recorded. For rigorous data

collection, it is recommended to use a standardized procedure for weight measurement at each

study visit.

Q4: What are the potential mechanisms for weight gain with NOMAC/E2?

A4: The precise mechanisms are not fully elucidated. However, based on the preclinical profile

of nomegestrol acetate, it is unlikely to be mediated through glucocorticoid or mineralocorticoid

receptor activation, which are pathways associated with weight and fluid retention for some

other progestins. Nomegestrol acetate is a selective progestogen with moderate anti-

androgenic activity[2][4]. The observed weight gain could be multifactorial, potentially involving

individual variations in response to the specific progestin-estrogen combination. Estradiol itself

plays a complex role in regulating body weight and appetite[5].

Data Presentation
Table 1: Incidence of "Weight Gain" or "Weight Increased" as an Adverse Event in Two Pivotal

Clinical Trials
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Study NOMAC/E2 Group DRSP/EE Group

Westhoff et al. (2012) 9.5% 5.2%

Mansour et al. (2011) 7.9% 6.2%

Table 2: Mean Change in Body Weight Over 13 Cycles

Study NOMAC/E2 Group DRSP/EE Group p-value

Westhoff et al. (2012) +1.0 kg +0.2 kg N/A

Mansour et al. (2011) +1.0 kg +0.35 kg <0.001

Experimental Protocols
While detailed, step-by-step protocols from the original studies are not publicly available, a

recommended best-practice methodology for assessing weight change in a clinical trial setting

is provided below.

Protocol: Standardized Assessment of Body Weight

Equipment: A calibrated, digital medical-grade scale should be used at all study sites. The

same scale should be used for a participant throughout the study.

Timing: Body weight should be measured at the same time of day at each study visit to

minimize diurnal variations.

Participant State: Participants should be weighed with shoes and heavy outer garments

removed. The protocol should specify whether participants should be in a fasting or non-

fasting state.

Procedure:

The participant stands still in the center of the scale.

Weight is recorded to the nearest 0.1 kg.
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The measurement is recorded in the participant's case report form.

Adverse Event Reporting:

At each visit, participants should be asked open-ended questions about any new or

worsening health issues, such as "Have you noticed any changes in your health since

your last visit?".

If a participant reports weight gain, follow-up questions should be used to determine the

perceived magnitude and impact of the change. This should be recorded as an adverse

event, distinct from the objective weight measurement.

Mandatory Visualization
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Caption: Experimental workflow for assessing weight gain in a randomized controlled trial.
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Caption: Simplified signaling overview of Nomegestrol Acetate and Estradiol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Technical Support Center: Investigating Weight Gain in
Nomegestrol/Estradiol Clinical Studies]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1243247#addressing-weight-gain-as-an-adverse-
event-in-nomegestrol-estradiol-studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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